3-(5-Ethyl-2-methoxyphenyl)isoxazol-5-amine
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Overview
Description
3-(5-Ethyl-2-methoxyphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This particular compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which can enhance reaction rates and yields. For instance, the catalyst-free and microwave-assisted one-pot method for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-2-methoxyphenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as copper (I) chloride or ruthenium (II) complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .
Scientific Research Applications
3-(5-Ethyl-2-methoxyphenyl)isoxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-2-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Ethyl-2-methoxyphenyl)isoxazol-5-amine include:
- 3-(4-Methoxyphenyl)isoxazol-5-amine
- 3-(2-Methoxyphenyl)isoxazol-5-amine
- 3-(5-Methyl-2-methoxyphenyl)isoxazol-5-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can impart unique biological activities and chemical reactivity. The presence of the ethyl and methoxy groups at specific positions on the phenyl ring can influence the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(5-ethyl-2-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-4-5-11(15-2)9(6-8)10-7-12(13)16-14-10/h4-7H,3,13H2,1-2H3 |
InChI Key |
SEFSSUFZOOFILV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C2=NOC(=C2)N |
Origin of Product |
United States |
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